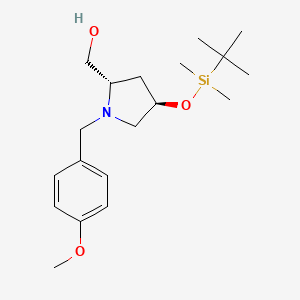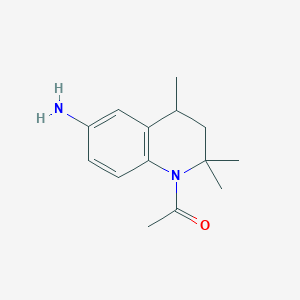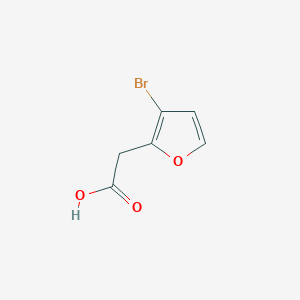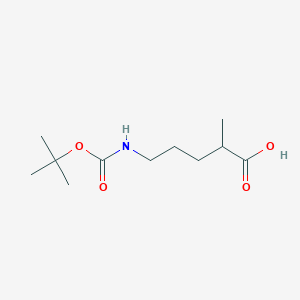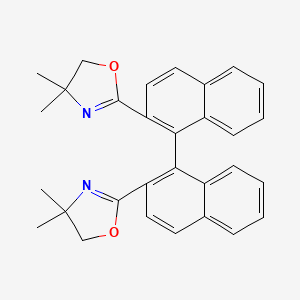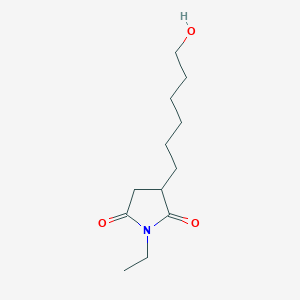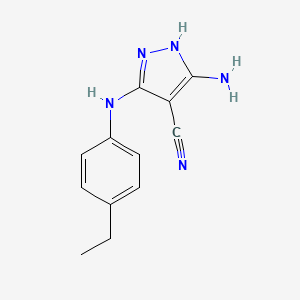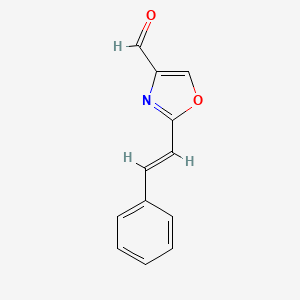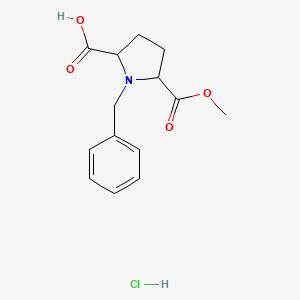
Ethyl (2-methyloxolan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methyloxolan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes an ethyl group, a 2-methyloxolan ring, and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyloxolan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyloxolan-2-ol with ethyl isocyanate under mild conditions. This reaction typically requires a catalyst such as dibutyltin dilaurate and is carried out at room temperature . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the reaction of various amines with dimethyl carbonate in a flow-system synthesis . This approach is not only safer but also more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-methyloxolan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl group or the 2-methyloxolan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (2-methyloxolan-2-yl)carbamate has several applications in scientific research:
Comparación Con Compuestos Similares
Ethyl (2-methyloxolan-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share a common carbamate group, they differ in their substituents and overall structure. This difference in structure leads to variations in their chemical reactivity, biological activity, and applications .
Similar Compounds
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Phenyl carbamate: Employed in the production of polymers and as a reagent in organic synthesis.
Ethyl carbamate: Known for its presence in fermented foods and beverages and its potential carcinogenicity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in various scientific research fields
Propiedades
| 61807-48-5 | |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-(2-methyloxolan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
GZSWUYDDIZOTRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1(CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


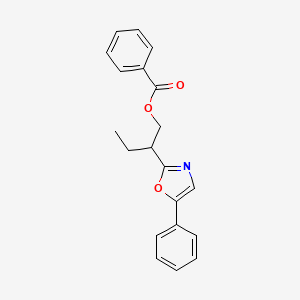
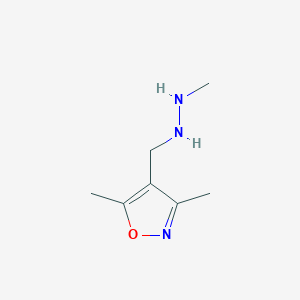
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
